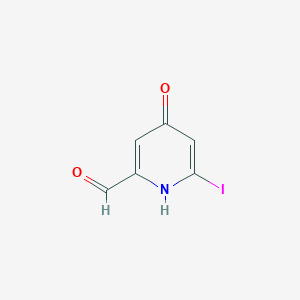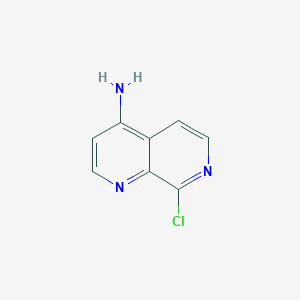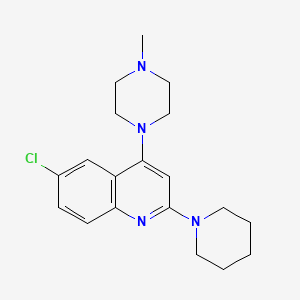![molecular formula C10H12ClF2NS B14863012 7,7-Difluoro-6-(thiophen-3-yl)-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B14863012.png)
7,7-Difluoro-6-(thiophen-3-yl)-3-azabicyclo[4.1.0]heptane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,7-Difluoro-6-(thiophen-3-yl)-3-azabicyclo[4.1.0]heptane hydrochloride is a bicyclic compound featuring a unique structural framework. This compound is characterized by the presence of a bicyclo[4.1.0]heptane core, substituted with fluorine atoms and a thiophene ring. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Difluoro-6-(thiophen-3-yl)-3-azabicyclo[4.1.0]heptane hydrochloride typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the bicyclic core: The bicyclo[4.1.0]heptane core can be synthesized through a cycloaddition reaction involving suitable dienes and dienophiles.
Introduction of fluorine atoms: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Thiophene substitution: The thiophene ring can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Formation of the hydrochloride salt: The final step involves the treatment of the compound with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and process intensification can be employed to scale up the production while maintaining high efficiency and safety standards.
Chemical Reactions Analysis
Types of Reactions
7,7-Difluoro-6-(thiophen-3-yl)-3-azabicyclo[4.1.0]heptane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms or the thiophene ring using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with Pd/C catalyst, LiAlH4 in anhydrous ether.
Substitution: Amines or thiols in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
7,7-Difluoro-6-(thiophen-3-yl)-3-azabicyclo[4.1.0]heptane hydrochloride has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 7,7-Difluoro-6-(thiophen-3-yl)-3-azabicyclo[4.1.0]heptane hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity. The presence of fluorine atoms and the thiophene ring can influence its binding affinity and selectivity towards these targets. Detailed studies on its binding kinetics and molecular interactions are essential to elucidate its precise mechanism of action.
Comparison with Similar Compounds
Similar Compounds
7,7-Dichlorobicyclo[4.1.0]heptane: A similar bicyclic compound with chlorine atoms instead of fluorine.
7,7-Dibromobicyclo[4.1.0]heptane: Another analog with bromine atoms.
7-Oxabicyclo[2.2.1]heptane: A structurally related compound with an oxygen atom in the bicyclic core.
Uniqueness
7,7-Difluoro-6-(thiophen-3-yl)-3-azabicyclo[4.1.0]heptane hydrochloride is unique due to the presence of fluorine atoms and a thiophene ring, which can significantly alter its chemical and biological properties compared to its analogs. The fluorine atoms can enhance its metabolic stability and lipophilicity, while the thiophene ring can contribute to its electronic properties and binding interactions.
Properties
Molecular Formula |
C10H12ClF2NS |
|---|---|
Molecular Weight |
251.72 g/mol |
IUPAC Name |
7,7-difluoro-6-thiophen-3-yl-3-azabicyclo[4.1.0]heptane;hydrochloride |
InChI |
InChI=1S/C10H11F2NS.ClH/c11-10(12)8-5-13-3-2-9(8,10)7-1-4-14-6-7;/h1,4,6,8,13H,2-3,5H2;1H |
InChI Key |
ZNTBEMHQARNGRD-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2C1(C2(F)F)C3=CSC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


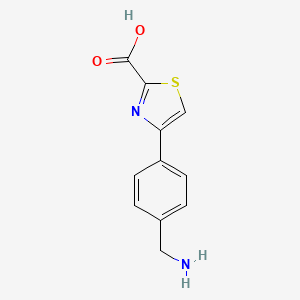
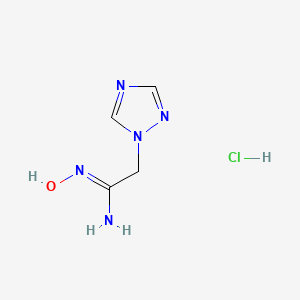
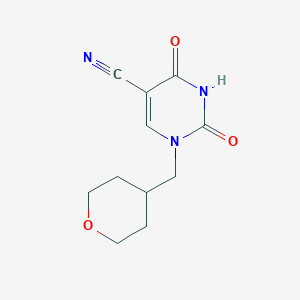
![6,13-dihydroxy-7-methoxy-14-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione](/img/structure/B14862963.png)
![2-hydroxy-1,5-dimethyl-8-[2-[(3S,7R)-1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,7.07,12]hexadecan-2-yl]ethyl]-6-oxabicyclo[3.2.1]octan-7-one](/img/structure/B14862970.png)
![Methyl 5-(2-(4-hydroxy-3-phenylisoxazolo[4,5-c]pyridin-7-yl)vinyl)-3-phenyl-4-isoxazolecarboxylate](/img/structure/B14862971.png)

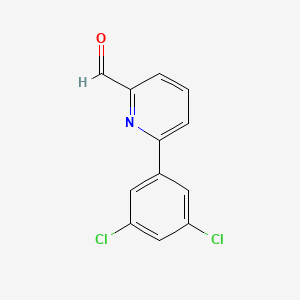
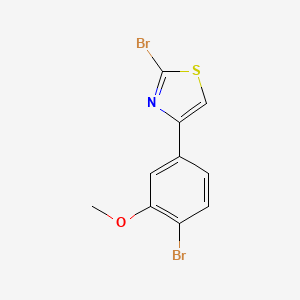
![[(4aR,5S,7R,8S,8aR)-5-acetyloxy-4a-(acetyloxymethyl)-7,8-dimethyl-8-[2-[(E)-2-methylbut-2-enoyl]oxy-2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-1-yl] (E)-2-methylbut-2-enoate](/img/structure/B14862995.png)
